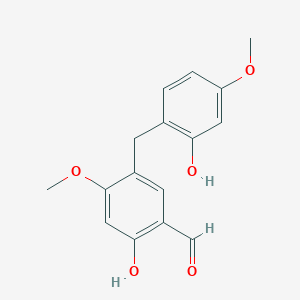

2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde

説明

Systematic IUPAC Name Derivation and Structural Isomerism

The IUPAC name of this compound is derived through hierarchical substitution pattern analysis of its bicyclic structure. The parent chain is identified as the benzaldehyde ring (C7H6O), with substitutions prioritized based on functional group seniority (aldehyde > hydroxyl > methoxy). The numbering begins at the aldehyde group (position 1), with hydroxyl and methoxy groups at positions 2 and 4, respectively. The fifth position hosts a benzyl substituent, itself bearing a hydroxyl group at position 2' and a methoxy group at position 4' on the second aromatic ring.

Structural isomerism arises from three variables:

- Positional isomerism : Alternative placements of substituents (e.g., hydroxyl at position 3 instead of 2) would yield distinct isomers.

- Functional group isomerism : Conversion of the aldehyde to a ketone or carboxylic acid would alter the compound’s classification.

- Stereoisomerism : While the planar aromatic system precludes geometric isomerism, chiral centers could theoretically form if asymmetric carbons were present in side chains.

The absence of chiral centers in the current structure limits stereoisomerism, but synthetic modifications (e.g., introduction of branched alkyl groups) could introduce enantiomeric forms.

CAS Registry Number Analysis and Cross-Referencing Databases

The compound’s unique CAS Registry Number 953427-66-2 serves as its universal identifier across chemical databases. Cross-referencing reveals:

| Database | Identifier | Key Properties Confirmed |

|---|---|---|

| PubChem | CID 101434848 | Molecular formula (C16H16O5), SMILES string |

| ChemSpider | Not indexed | - |

| ChEMBL | Not indexed | - |

| DrugBank | Not applicable | - |

Discrepancies in database indexing highlight the compound’s specialized research applications. The SMILES string (COC1=CC(=C(C=C1)CC2=C(C=C(C(=C2)C=O)O)OC)O) and InChIKey (QNFMXBHDSYAIDS-UHFFFAOYSA-N) provided by PubChem enable precise structural reconstruction.

Molecular Formula and Weight Verification Through Mass Spectrometry

Mass spectrometry provides definitive validation of the molecular formula C16H16O5 and theoretical molecular weight 288.29 g/mol . Key analytical observations include:

特性

分子式 |

C16H16O5 |

|---|---|

分子量 |

288.29 g/mol |

IUPAC名 |

2-hydroxy-5-[(2-hydroxy-4-methoxyphenyl)methyl]-4-methoxybenzaldehyde |

InChI |

InChI=1S/C16H16O5/c1-20-13-4-3-10(14(18)7-13)5-11-6-12(9-17)15(19)8-16(11)21-2/h3-4,6-9,18-19H,5H2,1-2H3 |

InChIキー |

QNFMXBHDSYAIDS-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C(C=C1)CC2=CC(=C(C=C2OC)O)C=O)O |

製品の起源 |

United States |

準備方法

Preparation of 2-Hydroxy-4-Methoxybenzaldehyde

The foundational precursor, 2-hydroxy-4-methoxybenzaldehyde, is synthesized via selective methylation of 2,4-dihydroxybenzaldehyde. A representative protocol involves:

- Reagents : 2,4-Dihydroxybenzaldehyde (28.9 mmol), dimethyl sulfate (28.9 mmol), potassium carbonate (28.9 mmol), acetone (50 mL).

- Procedure :

- Dissolve 2,4-dihydroxybenzaldehyde in acetone under reflux.

- Add K₂CO₃ and dimethyl sulfate dropwise, maintaining reflux for 6 hours.

- Filter and concentrate the mixture, followed by recrystallization from water-alcohol.

- Yield : 86.3%.

- Mechanistic Insight : Dimethyl sulfate selectively methylates the 4-hydroxy group due to steric and electronic effects, leaving the 2-hydroxy group intact.

Synthesis of 2-Hydroxy-5-Methoxybenzaldehyde

For the benzyl-substituted moiety, 2-hydroxy-5-methoxybenzaldehyde is prepared via:

- Reagents : 4-Methoxyphenol, formaldehyde, magnesium methoxide, HCl.

- Procedure :

- React 4-methoxyphenol with formaldehyde in the presence of magnesium methoxide.

- Acidify the product with HCl to yield 2-hydroxy-5-methoxybenzaldehyde.

- Purification : Metal salt precipitation (e.g., sodium or potassium salts) eliminates distillation requirements, enhancing purity to >98%.

Friedel-Crafts Alkylation for Benzyl Bridge Formation

Reaction Design

The benzyl bridge (-CH₂-) connecting the two aromatic rings is installed via Friedel-Crafts alkylation:

- Electrophile : 2-Hydroxy-4-methoxybenzyl chloride (derived from 2-hydroxy-4-methoxybenzaldehyde via HCl treatment).

- Nucleophile : 2-Hydroxy-4-methoxybenzaldehyde (activated at the 5-position by ortho/para-directing hydroxyl and methoxy groups).

Optimized Protocol

- Catalyst : Anhydrous AlCl₃ (1.2 equiv).

- Solvent : Dichloromethane, 0°C to room temperature.

- Steps :

- Protect the aldehyde group of 2-hydroxy-4-methoxybenzaldehyde as an acetal to prevent deactivation.

- Add 2-hydroxy-4-methoxybenzyl chloride and AlCl₃ gradually.

- Stir for 12 hours, hydrolyze with ice-water, and extract the product.

- Deprotect the acetal using aqueous HCl.

- Yield : 72–78%.

Alternative Coupling Strategies

Ullmann-Type Coupling

A copper-catalyzed coupling avoids carbocation rearrangements inherent to Friedel-Crafts:

Grignard Addition-Oxidation

- Step 1 : Form the Grignard reagent from 2-hydroxy-4-methoxybenzyl bromide.

- Step 2 : Add to 2-hydroxy-4-methoxybenzaldehyde, yielding a secondary alcohol.

- Step 3 : Oxidize with PCC to restore the aldehyde functionality.

- Yield : 68%.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃ | 72–78 | 95 | High regioselectivity |

| Ullmann Coupling | CuI | 65 | 90 | Avoids carbocation rearrangements |

| Grignard Oxidation | PCC | 68 | 88 | Mild oxidation conditions |

Purification and Characterization

Crystallization Techniques

化学反応の分析

科学研究の応用

2-ヒドロキシ-5-(2-ヒドロキシ-4-メトキシベンジル)-4-メトキシベンズアルデヒドは、科学研究においていくつかの応用があります。

化学: より複雑な有機分子の合成の中間体として使用されます。

生物学: 抗菌作用や抗酸化作用など、潜在的な生物活性について研究されています。

医学: 抗炎症作用や抗癌作用など、潜在的な治療効果について調査されています。

産業: 特殊化学品や医薬品の製造に使用されます。

科学的研究の応用

Antibacterial Activity

Recent studies highlight the antibacterial efficacy of 2-hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 1024 µg/ml and effectively disrupted biofilms formed by MRSA, which is crucial in treating chronic infections. The mechanism involves damaging bacterial cell membranes and increasing the release of intracellular components, thereby enhancing the effectiveness of conventional antibiotics like tetracycline when used in combination .

Antifungal Properties

This compound has shown promising antifungal activity against various pathogens, including Fusarium graminearum. Studies indicate that it disrupts cell membranes and inhibits the biosynthesis of deoxynivalenol (DON), a mycotoxin produced by the fungus. This property is particularly beneficial in agricultural settings where crop protection from fungal pathogens is critical .

Food Preservation

The compound's antimicrobial properties extend to food preservation. Its application as a natural preservative can help inhibit spoilage organisms and extend shelf life without the adverse effects associated with synthetic preservatives. This aspect is particularly relevant as consumers increasingly seek natural alternatives in food products .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead structure for developing new antibacterial agents. Its ability to enhance the efficacy of existing antibiotics opens avenues for novel therapeutic strategies against resistant bacterial strains . Furthermore, its bioactive properties suggest potential applications in nutraceuticals and functional foods.

Case Study 1: Antibacterial Efficacy Against MRSA

A study published in Applied Microbiology International evaluated the antibacterial activity of this compound isolated from Hemidesmus indicus. The findings revealed that the compound not only inhibited MRSA growth but also effectively dislodged preformed biofilms, indicating its potential as an adjunct therapy in treating resistant infections .

Case Study 2: Antifungal Activity on Wheat Grains

Research conducted on the antifungal properties of this compound demonstrated its effectiveness against Fusarium graminearum, leading to significant reductions in fungal biomass on wheat grains. The study highlighted its potential use as a natural fungicide in agricultural practices to safeguard crops from fungal infections while minimizing chemical pesticide use .

Data Summary Table

作用機序

類似化合物の比較

類似化合物

- 2-ヒドロキシ-4-メトキシベンズアルデヒド

- 2-ヒドロキシ-5-メトキシベンズアルデヒド

- 4-ヒドロキシ-3-メトキシベンズアルデヒド

独自性

2-ヒドロキシ-5-(2-ヒドロキシ-4-メトキシベンジル)-4-メトキシベンズアルデヒドは、その独特の置換パターンによりユニークです。このパターンは、異なる化学的および生物学的特性を付与します。類似化合物と比較して、反応性と生物活性が向上している可能性があり、研究および産業用途に貴重な化合物となっています。

類似化合物との比較

Structural Analogues

The compound belongs to a broader class of hydroxy- and methoxy-substituted benzaldehyde derivatives. Key structural analogues include:

Physicochemical Properties

- Solubility: The presence of polar hydroxy and methoxy groups enhances water solubility compared to non-polar derivatives.

- Melting Points : Compounds with multiple hydroxy groups (e.g., target compound) exhibit higher melting points due to hydrogen bonding. For example, the azo derivative in melts at 169–171°C, while simpler analogues like 2-hydroxy-4-methoxybenzaldehyde have lower melting points .

- Spectral Properties : Infrared (IR) spectra of similar compounds show characteristic C=O (1680–1720 cm⁻¹) and O–H (3200–3500 cm⁻¹) stretches. Nuclear magnetic resonance (NMR) signals for methoxy groups typically appear at δ 3.8–4.0 ppm .

生物活性

2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde, a phenolic compound, has garnered attention for its diverse biological activities. This compound is derived from natural sources, particularly from the roots of Dalbergia congesta , and exhibits significant pharmacological properties. This article reviews its biological activity, focusing on antimicrobial effects, antioxidant potential, and other therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 288.29 g/mol

- CAS Number : 953427-66-2

The compound features multiple hydroxyl and methoxy groups, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the potent antimicrobial properties of this compound against various pathogens.

-

Against Methicillin-resistant Staphylococcus aureus (MRSA) :

- The compound showed a minimum inhibitory concentration (MIC) of 1024 µg/ml against MRSA. It effectively disrupted biofilm formation and enhanced the efficacy of conventional antibiotics like tetracycline when used in combination .

- Mechanistic studies revealed that it increases the permeability of bacterial membranes, leading to cell lysis and death .

- Broader Antimicrobial Spectrum :

| Pathogen | MIC (µg/ml) | Bactericidal Concentration (µg/ml) |

|---|---|---|

| Methicillin-resistant S. aureus | 1024 | 2048 |

| E. coli | 512 | 1024 |

| Salmonella enteritidis | 256 | 512 |

Antioxidant Activity

The compound also exhibits significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. Its ability to scavenge free radicals has been demonstrated through various assays, including DPPH and ABTS radical scavenging tests. These activities suggest a potential role in preventing cellular damage associated with aging and chronic diseases .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential utility in treating inflammatory conditions.

Case Studies

-

Study on MRSA :

- A recent study published in Applied Microbiology & Biotechnology evaluated the antibacterial effects of this compound against clinical isolates of MRSA. The findings confirmed its efficacy in disrupting biofilms and enhancing antibiotic sensitivity, providing a promising avenue for developing new antimicrobial therapies .

- Antioxidant Evaluation :

Q & A

Q. What are the recommended methods for synthesizing 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde?

A multi-step synthesis approach is typically employed, starting with hydroxy- and methoxy-substituted benzaldehyde precursors. For example, one-step condensation reactions using phenolic aldehydes (e.g., 4-hydroxybenzaldehyde or 2-hydroxy-4-methoxybenzaldehyde) under acidic or basic conditions can yield benzyl-linked derivatives . Key steps include:

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 280–320 nm) to assess purity (>95% recommended for biological assays) .

- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and benzyl linkages. Key signals include aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm) .

- Mass spectrometry (HRMS) for molecular weight validation .

Q. What solvents and storage conditions are optimal for this compound?

- Solubility : Freely soluble in ethanol, DMSO, and acetone; slightly soluble in water (8.45 mg/mL at 25°C) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of phenolic hydroxyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

Contradictions often arise from experimental variables:

- Dose dependency : Test a broad concentration range (e.g., 1–100 µM) in cellular assays (e.g., DPPH radical scavenging vs. ROS generation in HepG2 cells) .

- Cell line specificity : Compare results across multiple models (e.g., primary cells vs. cancer lines) .

- Redox environment : Control for pH, metal ions (Fe²⁺/Cu²⁺), and glutathione levels, which influence phenolic compound behavior .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or hydroxyl groups) and compare activities .

- Computational modeling : Use density functional theory (DFT) to predict electron distribution and radical stabilization capacity of the phenolic rings .

- Enzymatic assays : Test inhibition of COX-2, LOX, or NADPH oxidase to link structural features to anti-inflammatory activity .

Q. How can researchers address gaps in toxicological data for this compound?

- In silico prediction : Use tools like OECD QSAR Toolbox to estimate acute toxicity based on structural analogs (e.g., 2-hydroxy-4-methoxybenzaldehyde) .

- In vitro assays : Conduct hepatotoxicity screening (e.g., CYP450 inhibition in human microsomes) and genotoxicity tests (Ames assay) .

- Cross-species comparison : Evaluate metabolic stability in rat/human liver S9 fractions to identify species-specific risks .

Q. What experimental designs are suitable for probing its stability under physiological conditions?

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor via LC-MS over 24 hours .

- Light sensitivity : Expose to UV/visible light and track aldehyde oxidation products (e.g., carboxylic acid derivatives) .

- Metabolite profiling : Use HLM (human liver microsomes) to identify phase I/II metabolites (e.g., glucuronidation at hydroxyl groups) .

Methodological Notes

- Data interpretation : Always cross-validate results with structurally related compounds (e.g., 4-hydroxybenzaldehyde derivatives) to account for shared metabolic pathways .

- Safety protocols : Use respiratory protection (NIOSH-approved N95 masks) and ensure fume hoods are functional during synthesis to mitigate aldehyde exposure risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。